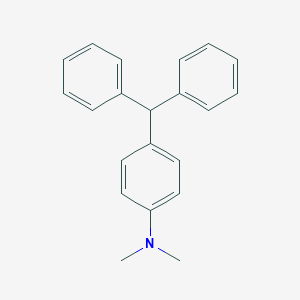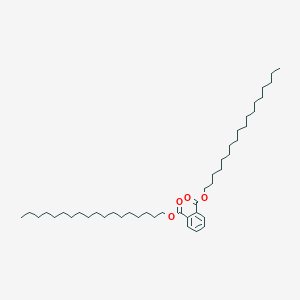
Nickel tungstate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel tungstate is an inorganic compound composed of nickel, tungsten, and oxygen, with the chemical formula NiWO₄. It typically appears as green crystals and is known for its unique structural, optical, and magnetic properties. This compound is insoluble in water and has a monoclinic crystal structure.
Mechanism of Action
Target of Action
Nickel tungstate (NiWO4) is an inorganic compound that primarily interacts with other substances to alter their chemical structure . The compound’s primary targets are often those involved in catalysis, magnetism, luminescence, drug delivery, and electroanalysis .
Mode of Action
This compound’s mode of action is largely dependent on its interaction with its targets. For instance, in the field of electronics, optics, and sensors, this compound’s long-lasting structural stability and electrochromic properties make it a valuable asset . It has also been extensively studied for visible light-assisted photocatalytic applications .
Biochemical Pathways
It’s known that many divalent metal tungstates, including niwo4, have gained commercial interest in lasers and fluorescent lamps . This suggests that this compound may interact with biochemical pathways related to light absorption and emission.
Pharmacokinetics
It’s known that this compound is insoluble in water , which could impact its bioavailability and distribution within the body.
Result of Action
The result of this compound’s action can vary depending on its application. For example, when used as a glassy carbon electrode modifier for trace level electrochemical sensing of toxic mercury present in water samples, this compound nanoparticles exhibit linearity between the concentration range 10–600 nM with the limit of detection 2.25 nM based on 3σ method for mercury (II) ions .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. For instance, this compound undergoes a phase transition at 700°C , suggesting that high temperatures can alter its physical properties and potentially its mode of action. Furthermore, the compound’s solubility in ammonia indicates that its action could be influenced by the presence of certain chemicals in the environment.
Biochemical Analysis
Biochemical Properties
Nickel tungstate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the notable interactions is with hydrogenase enzymes, which are crucial for hydrogen metabolism in microorganisms. This compound can act as a cofactor, facilitating the catalytic activity of these enzymes. Additionally, it has been observed to interact with superoxide dismutase, an enzyme that protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound nanoparticles can lead to changes in the expression of genes involved in oxidative stress response and metal ion homeostasis. These changes can impact cellular functions such as proliferation, differentiation, and apoptosis. Moreover, this compound has been found to interfere with cell signaling pathways, including those mediated by reactive oxygen species (ROS), which play a critical role in cellular communication and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound nanoparticles have been found to be relatively stable under various conditions, but their long-term effects on cellular function can vary. Studies have shown that prolonged exposure to this compound can lead to the accumulation of oxidative damage and alterations in cellular metabolism. These long-term effects are particularly relevant in in vitro and in vivo studies, where the duration of exposure can significantly influence the observed outcomes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with increased oxidative stress, inflammation, and tissue damage in animal studies. These threshold effects highlight the importance of dose-dependent studies to determine the safe and effective levels of this compound for various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to metal ion homeostasis and oxidative stress response. It interacts with enzymes such as hydrogenase and superoxide dismutase, influencing their activity and, consequently, the metabolic flux of hydrogen and reactive oxygen species. These interactions can affect the overall metabolic balance within cells, leading to changes in metabolite levels and cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with metal ion transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm and mitochondria, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall impact on cellular function .
Preparation Methods
Nickel tungstate can be synthesized through several methods, each with specific reaction conditions:
-
Reaction of Nickel(II) Nitrate and Sodium Tungstate
Reaction: Ni(NO₃)₂ + Na₂WO₄ → NiWO₄ + 2 NaNO₃
Conditions: This reaction typically occurs in an aqueous solution at room temperature.
-
Reaction of Nickel(II) Oxide and Tungsten(VI) Oxide
Reaction: NiO + WO₃ → NiWO₄
Conditions: This reaction requires high temperatures to facilitate the formation of this compound.
-
Sonochemical Method
Reaction: Nickel(II) nitrate hexahydrate and sodium tungstate dihydrate are reacted in an aqueous solution using ultrasonic waves.
-
Hydrothermal Method
Reaction: Nickel(II) nitrate and sodium tungstate are reacted in a Teflon-lined autoclave at elevated temperatures and pressures.
Conditions: Typically conducted at 180°C for 18 hours.
Chemical Reactions Analysis
Nickel tungstate undergoes various chemical reactions, including:
-
Photocatalytic Reactions
Reagents: Ultraviolet light, organic pollutants (e.g., methyl orange).
Products: Degraded organic compounds and harmless by-products.
-
Electrochemical Reactions
Reagents: Mercury(II) ions, glassy carbon electrode.
Products: Electrochemical signals corresponding to the presence of mercury(II) ions.
Scientific Research Applications
Nickel tungstate has a wide range of scientific research applications, including:
-
Photocatalysis
-
Electrochemical Sensing
-
Catalysis
-
Sensors
-
Energy Storage
Comparison with Similar Compounds
Nickel tungstate can be compared with other similar compounds, such as cobalt tungstate and zinc tungstate:
-
Cobalt Tungstate (CoWO₄)
- Similarities: Both have monoclinic crystal structures and are used in photocatalysis and electrochemical sensing.
- Differences: Cobalt tungstate has a different band gap energy and magnetic properties compared to this compound .
-
Zinc Tungstate (ZnWO₄)
- Similarities: Both are used in photocatalysis and have similar structural properties.
- Differences: Zinc tungstate has a different optical band gap and is more commonly used in scintillation detectors .
This compound stands out due to its unique combination of structural stability, narrow band gap, and electrochromic properties, making it a versatile material for various scientific and industrial applications .
Properties
CAS No. |
14177-51-6 |
|---|---|
Molecular Formula |
NiOW |
Molecular Weight |
258.53 g/mol |
IUPAC Name |
nickel;oxotungsten |
InChI |
InChI=1S/Ni.O.W |
InChI Key |
USPVIMZDBBWXGM-UHFFFAOYSA-N |
SMILES |
[O-][W](=O)(=O)[O-].[Ni+2] |
Canonical SMILES |
O=[W].[Ni] |
Key on ui other cas no. |
14177-51-6 |
physical_description |
Liquid |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of nickel tungstate?
A1: The molecular formula of this compound is NiWO4. Its molecular weight is 306.57 g/mol.
Q2: What is the crystal structure of this compound?
A2: this compound crystallizes in a monoclinic wolframite structure. [] This structure contributes to its unique electronic and optical properties.
Q3: How is the structure of this compound confirmed?
A3: Various techniques, including X-ray diffraction (XRD) [, , , , , , , , , , ], Raman spectroscopy [, ], and far-infrared spectroscopy [], have been used to confirm the wolframite structure of NiWO4.
Q4: What spectroscopic data are available for this compound?
A4: Researchers have investigated this compound using UV-VUV synchrotron radiation spectroscopy [], far-infrared absorption spectroscopy [], and Raman spectroscopy [, ]. These studies provide insights into its electronic structure and vibrational modes.
Q5: How stable is this compound at high temperatures?
A5: this compound exhibits good thermal stability. Studies have shown its formation at temperatures above 1000°C during the oxidation of nickel-tungsten alloys. []
Q6: Is this compound compatible with other materials in composite applications?
A6: this compound has been successfully incorporated into various composites, including those with graphene [, ], polyvinyl chloride (PVC) [], and cotton fabrics []. These composites demonstrate enhanced properties compared to individual components.
Q7: What are the notable catalytic properties of this compound?
A7: this compound exhibits promising catalytic activity in various reactions, including photocatalysis [, , , , , , , ], electrocatalysis [, , , ], and heterogeneous catalysis. []
Q8: Can you provide an example of this compound's photocatalytic activity?
A8: Researchers have demonstrated the effective photocatalytic degradation of methyl orange dye using this compound nanoparticles under UV irradiation. [] The material's ability to generate electron-hole pairs upon light absorption contributes to its photocatalytic activity.
Q9: How does this compound perform as an electrocatalyst?
A9: this compound has been explored as an electrocatalyst for the oxygen evolution reaction (OER) in water splitting. [, ] Studies have shown its potential to enhance the efficiency of this crucial reaction for hydrogen production.
Q10: Have there been any computational studies on this compound?
A10: Yes, first-principles calculations have been used to investigate the electronic band structure of this compound, providing insights into its optical and electronic properties. [, ]
Q11: How do structural modifications affect the properties of this compound?
A11: Doping this compound with other elements, such as cobalt [, ] or copper [], can significantly influence its photocatalytic and electrochemical properties by altering its electronic structure and band gap energy.
Q12: Are there any specific formulation strategies for this compound?
A12: Researchers have explored different synthesis methods for this compound, including co-precipitation [, ], hydrothermal synthesis [, , ], and electrochemical methods. [] The choice of synthesis method can influence the material's morphology, particle size, and ultimately, its properties and applications.
Q13: What are some potential applications of this compound beyond catalysis?
A13: this compound has shown promise in areas like supercapacitors [, , , ], gas sensing [], and as an electrode material in lithium-ion batteries. [] Its electrochemical properties make it suitable for energy storage applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















